molecular formula C13H15N3O4S B3135186 N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine CAS No. 400087-00-5

N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine

Cat. No. B3135186
CAS RN: 400087-00-5
M. Wt: 309.34 g/mol
InChI Key: DUMYHGRPWRVBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. This compound has been found to have a unique mechanism of action, which makes it a valuable tool in studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine involves the inhibition of protein-protein interactions. It binds to specific sites on proteins, preventing them from interacting with other proteins. This mechanism of action has been found to be useful in the study of various biological processes, including signal transduction pathways, gene expression, and cell proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine are dependent on the specific proteins it interacts with. It has been found to have a wide range of effects, including the inhibition of cell proliferation, the regulation of gene expression, and the modulation of signal transduction pathways. These effects make it a valuable tool in the study of various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine in lab experiments is its specificity. It binds to specific sites on proteins, making it a valuable tool in the study of protein-protein interactions. However, its specificity can also be a limitation, as it may not be effective in the study of proteins that do not interact with its binding sites.

Future Directions

There are several future directions for the use of N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine in scientific research. One direction is the development of new compounds that have similar mechanisms of action but are more effective in the study of specific proteins. Another direction is the use of this compound in the development of new drugs that target specific proteins and pathways involved in disease processes. Finally, the use of this compound in the study of protein-protein interactions in complex biological systems, such as cells and tissues, is an area of future research.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine has been used in various scientific research applications. One of the most significant applications of this compound is in the study of protein-protein interactions. It has been found to be a useful tool in the identification of protein-protein interactions and the study of their mechanisms.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-methylsulfonylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-19-9-4-5-11(20-2)10(8-9)14-12-6-7-13(16-15-12)21(3,17)18/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMYHGRPWRVBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NN=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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